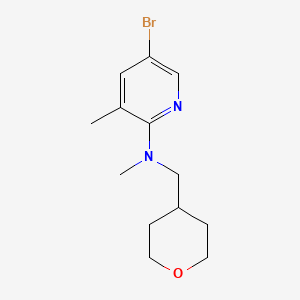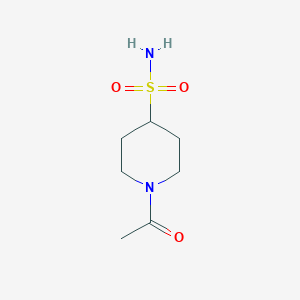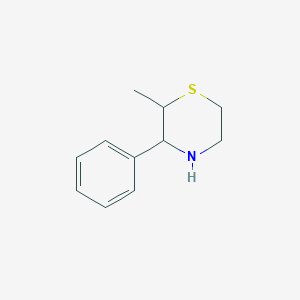![molecular formula C6H12Cl2N2S B1487813 [1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 92932-32-6](/img/structure/B1487813.png)
[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride
概要
説明
“[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a compound that belongs to the class of thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Molecular Docking and Enzyme Inhibition
A study involved the synthesis of novel compounds from N-arylthiazole-2-amines, demonstrating significant enzyme inhibition activities, particularly towards α-glucosidase, suggesting potential applications in diabetes management. Molecular docking revealed how these compounds interact with enzyme active sites, indicating their potential as therapeutic agents (Babar et al., 2017).
Antimicrobial and Molluscicidal Properties
Research on thiazolo[5,4-d]pyrimidines highlighted their activity against the snail B. alexandrina, an intermediate host of schistosomiasis, showing the compound's relevance in addressing parasitic diseases (El-bayouki & Basyouni, 1988).
Synthetic Studies for Biological Activity
Various studies have synthesized and evaluated derivatives of thiazol-2-yl compounds for biological activities, including antimicrobial, anticancer, and antifungal properties, underscoring the versatility and potential of these molecules in drug development and chemical research. Examples include the synthesis of 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone derivatives with potential biological activity (Párkányi & Schmidt, 2000), and the creation of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives with significant in vitro antibacterial and antifungal activity (Patel & Patel, 2017).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include enzymes, receptors, and even DNA, leading to a wide range of biological activities .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . This can lead to a range of downstream effects, including changes in cellular metabolism and signaling.
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
The safety data sheet for a similar compound, ethyl[(1,3-thiazol-2-yl)methyl]amine hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
Thiazoles have been the subject of considerable research due to their wide range of applications in the field of drug design and discovery . Future research could focus on the design and development of different thiazole derivatives, with the aim of finding new compounds with lesser side effects and enhanced biological activity .
生化学分析
Biochemical Properties
[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and anti-inflammatory properties . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . Additionally, this compound may impact cellular metabolism by modulating the activity of enzymes involved in energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been reported to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that thiazole derivatives can maintain their stability under specific conditions, but may degrade over time when exposed to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to changes in cell behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or combating infections . At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, thiazole derivatives are known to be metabolized by liver enzymes, which can lead to the formation of active or inactive metabolites . These metabolic processes can influence the overall efficacy and safety of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cell membranes . Additionally, its localization within certain tissues or organs can impact its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its presence in the mitochondria can influence energy production, while its localization in the nucleus may affect gene expression.
特性
IUPAC Name |
1-(1,3-thiazol-2-yl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5(7)4-6-8-2-3-9-6;;/h2-3,5H,4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHQSZHKSKSPIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CS1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)





![2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B1487742.png)





